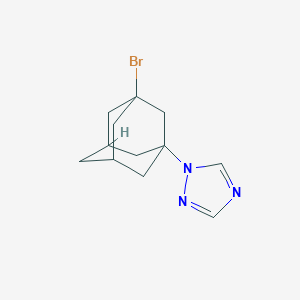
1-(3-bromo-1-adamantyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromo-1-adamantyl)-1H-1,2,4-triazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. It is a triazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1-(3-bromo-1-adamantyl)-1H-1,2,4-triazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammatory processes, tumor growth, and fungal cell wall synthesis. It may also modulate neurotransmitter systems involved in cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-bromo-1-adamantyl)-1H-1,2,4-triazole has various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines in animal models of inflammation. It has also been shown to inhibit the growth of various cancer cell lines and to have antifungal activity. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-bromo-1-adamantyl)-1H-1,2,4-triazole in lab experiments is its potential as a pharmacological agent. It has been shown to have various activities that make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 1-(3-bromo-1-adamantyl)-1H-1,2,4-triazole. One direction is to further investigate its mechanism of action and identify the specific enzymes and neurotransmitter systems it modulates. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to determine its safety and efficacy as a pharmacological agent.
Synthesis Methods
Several methods have been reported for the synthesis of 1-(3-bromo-1-adamantyl)-1H-1,2,4-triazole. One of the most common methods involves the reaction of 3-bromo-1-adamantylamine with sodium azide in the presence of copper sulfate as a catalyst. The reaction takes place under reflux in dimethylformamide (DMF) solvent, and the resulting product is purified using column chromatography.
Scientific Research Applications
1-(3-bromo-1-adamantyl)-1H-1,2,4-triazole has been used in various scientific research applications due to its potential as a pharmacological agent. It has been studied for its anti-inflammatory, antitumor, and antifungal activities. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
1-(3-bromo-1-adamantyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3/c13-11-2-9-1-10(3-11)5-12(4-9,6-11)16-8-14-7-15-16/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOSSSMBSANEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-bromo-2-furyl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222570.png)
![1-ethyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5222572.png)
![N,N'-[(4-methoxyphenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5222574.png)

![3-phenoxy-N-{1-[1-(1-piperidinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5222593.png)
![ethyl 4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5222597.png)
![8-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5222605.png)


![9-[4-(2-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5222633.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5222650.png)
![2-(3,4-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5222655.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5222656.png)